1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
CAS No.: 1243025-05-9
Cat. No.: VC2660436
Molecular Formula: C15H14N2S
Molecular Weight: 254.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1243025-05-9 |
|---|---|
| Molecular Formula | C15H14N2S |
| Molecular Weight | 254.4 g/mol |
| IUPAC Name | 1-[(2-methylphenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione |
| Standard InChI | InChI=1S/C15H14N2S/c1-11-4-2-3-5-12(11)10-17-9-7-13-14(17)6-8-16-15(13)18/h2-9H,10H2,1H3,(H,16,18) |
| Standard InChI Key | HAHSYMNSUHFLJX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C=CC3=C2C=CNC3=S |
| Canonical SMILES | CC1=CC=CC=C1CN2C=CC3=C2C=CNC3=S |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
The compound 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is uniquely identified through several standard chemical identifiers. It possesses the CAS Registry Number 1243025-05-9, which serves as its unambiguous international identifier in chemical substance databases. The molecular formula C₁₅H₁₄N₂S indicates its composition consisting of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom. With a molecular weight of 254.4 g/mol, it falls within the range of small molecule drug candidates that typically have favorable pharmacokinetic properties.
Structural Characteristics
The structural backbone of this compound consists of a pyrrolopyridine ring system, specifically a 4H-pyrrolo[3,2-c]pyridine core. This bicyclic heterocyclic system contains fused pyrrole and pyridine rings, creating a planar aromatic structure that can participate in various intermolecular interactions. The distinctive feature of this compound is the thione (C=S) group at the 4-position, replacing the more common carbonyl oxygen found in related structures. Additionally, the molecule is N-substituted with a 2-methylbenzyl group, which likely influences its lipophilicity and binding characteristics to potential biological targets.
| Parameter | Value |
|---|---|
| Name | 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione |
| CAS Number | 1243025-05-9 |
| Molecular Formula | C₁₅H₁₄N₂S |
| Molecular Weight | 254.4 g/mol |
| Core Structure | 4H-pyrrolo[3,2-c]pyridine |
| Key Functional Group | Thione (C=S) at 4-position |
| Notable Substituent | 2-Methylbenzyl at N-1 position |
The presence of both the 2-methylbenzyl group and the thione moiety creates a molecule with interesting electronic distribution and potential hydrogen bonding capabilities. These structural features likely contribute to its chemical reactivity and potential biological interactions with target enzymes or receptors.
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione typically involves a multi-step organic reaction sequence. While specific synthetic routes may vary depending on laboratory conditions and desired yields, the general approach usually begins with the construction of the pyrrolopyridine ring system followed by functionalization steps. The synthesis pathway often requires careful control of reaction conditions to ensure regioselectivity and to minimize side product formation.
Key Synthetic Steps
The synthesis generally follows a sequential approach that can be broken down into key stages:
-
Formation of the pyrrolopyridine core structure, which typically involves cyclization reactions to construct the fused bicyclic system.
-
Introduction of the thione functionality at the 4-position, often accomplished through thionation reactions using reagents such as Lawesson's reagent or phosphorus pentasulfide.
-
N-alkylation with 2-methylbenzyl halide to introduce the 2-methylbenzyl substituent at the N-1 position.
Each of these steps requires specific reaction conditions, including appropriate solvents, catalysts, temperature control, and reaction time to optimize yield and purity. The purification process typically involves chromatographic techniques to isolate the desired compound from reaction mixtures.
Research Findings and Future Directions
Current Research Status
Research on 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione appears to be in relatively early stages, with efforts primarily focused on synthesis optimization and preliminary biological screening. The compound represents one of many pyrrolopyridine derivatives being explored for potential therapeutic applications. Current research likely involves structure-activity relationship studies to understand how structural modifications affect biological activity.
Comparison with Similar Compounds
Structural Analogues in the Literature
While 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione has its unique structural features, comparing it with similar compounds can provide context for understanding its potential properties and activities. Several related compounds were identified in the search results, including:
-
1-methyl-5-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-1H-indole (CID: 9973794)
-
1-methyl-5-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-1H-benzoimidazole (CID: 9995838)
-
1-methyl-5-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-1H-indole (CID: 9972935)
These compounds differ from 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione in several key aspects:
-
They contain a pyrrolo[1,2-b]pyrazol core rather than a pyrrolo[3,2-c]pyridine core
-
They incorporate indole or benzoimidazole moieties
-
They lack the thione functionality that characterizes our compound of interest
-
They feature different substituent patterns and connecting groups
Comparative Analysis of Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| 1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione | C₁₅H₁₄N₂S | 254.4 | Pyrrolo[3,2-c]pyridine | 2-Methylbenzyl, Thione |
| 1-methyl-5-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-1H-indole | C₂₁H₂₀N₄ | 328.4 | Pyrrolo[1,2-b]pyrazol | 6-Methyl-pyridin-2-yl, Indole |
| 1-methyl-5-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-1H-benzoimidazole | C₁₉H₁₇N₅ | 315.4 | Pyrrolo[1,2-b]pyrazol | Pyridin-2-yl, Benzoimidazole |
| 1-methyl-5-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-1H-indole | C₂₀H₁₈N₄ | 314.4 | Pyrrolo[1,2-b]pyrazol | Pyridin-2-yl, Indole |
These structural differences likely result in distinct physicochemical properties, such as solubility, lipophilicity, and binding affinities to biological targets. The presence of different heterocyclic systems and functional groups would also influence metabolic stability and pharmacokinetic profiles. Comparative studies of these related compounds could provide valuable insights into structure-activity relationships and guide optimization efforts for specific therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume